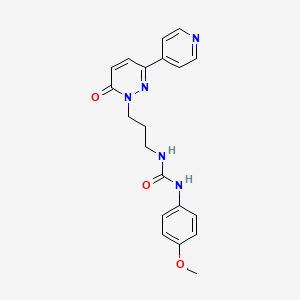

![molecular formula C11H15N3O B2701727 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane CAS No. 179470-40-7](/img/structure/B2701727.png)

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane” is a complex organic compound. It contains a pyrazine group, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also includes a bicyclo[2.2.2]octane structure, which is a type of cycloalkane (a hydrocarbon with only single bonds) with three rings .

Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.2]octane structure can be challenging due to the strain in the molecule . A key feature in the synthesis process involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the bicyclo[2.2.2]octane and pyrazine structures. The bicyclo[2.2.2]octane structure is a type of cycloalkane with three fused rings . The pyrazine structure is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The compound “this compound” likely undergoes various chemical reactions due to the presence of the reactive pyrazine and bicyclo[2.2.2]octane structures. DABCO, a similar compound, is known to be a strong nucleophile and a good leaving group in aliphatic and aromatic nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

1. Applications in Nuclear Magnetic Resonance Spectroscopy

Research indicates that compounds like 1-azabicyclo[2.2.2]octane, which is closely related to 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane, are explored in the study of adducts of rhodium(II) tetraacetate. These studies utilize natural abundance 13C and 15N CPMAS nuclear magnetic resonance (NMR) spectroscopy, providing insights into the structural and chemical properties of these compounds (Jaźwiński & Kamieński, 2007).

2. Catalyst in Chemical Synthesis

The compound has been used in the development of silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO), a catalyst employed for the synthesis of 4H-benzo[b]pyran derivatives, showcasing its role in facilitating complex chemical reactions (Hasaninejad et al., 2011).

3. Synthesis of Biologically Active Compounds

Research also indicates the application of related compounds like 1,4-diazabicyclo[2.2.2]octane in the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, which are significant in the pharmaceutical industry for their biological activities (Shirini et al., 2017).

4. Role in Organic Chemistry and Natural Products

1-Azabicyclo[2.2.2]octane derivatives are utilized as starting compounds for the synthesis of oxygen heterocyclic natural molecules, highlighting their importance in the field of organic chemistry and the synthesis of natural products (Ievlev et al., 2016).

Wirkmechanismus

Target of Action

It is known that this compound is a bioisostere of the phenyl ring, which is a basic structural element in chemistry .

Mode of Action

It is known that this compound is used as a bioisostere of the phenyl ring, which suggests that it may interact with its targets in a similar manner to compounds containing a phenyl ring .

Biochemical Pathways

It is known that this compound is a bioisostere of the phenyl ring, which is a common structural motif in natural products and bioactive compounds . Therefore, it is plausible that this compound may affect similar biochemical pathways as these compounds.

Pharmacokinetics

It is known that this compound is a bioisostere of the phenyl ring, which suggests that it may have similar pharmacokinetic properties to compounds containing a phenyl ring .

Result of Action

It is known that this compound is a bioisostere of the phenyl ring, which suggests that it may have similar effects to compounds containing a phenyl ring .

Action Environment

It is known that this compound is a bioisostere of the phenyl ring, which suggests that it may be influenced by similar environmental factors as compounds containing a phenyl ring .

Eigenschaften

IUPAC Name |

3-pyrazin-2-yloxy-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-5-14-6-2-9(1)10(8-14)15-11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXOUJRJXRSRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol](/img/structure/B2701644.png)

![N-(2-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2701647.png)

![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2701648.png)

![5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2701649.png)

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2701656.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701658.png)

![N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride](/img/structure/B2701659.png)

![3-(1-(furan-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701661.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2701665.png)

![(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid](/img/structure/B2701666.png)

![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2701667.png)